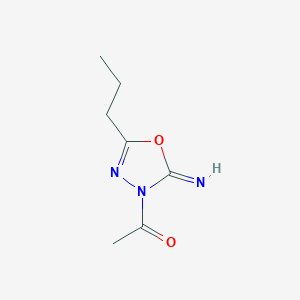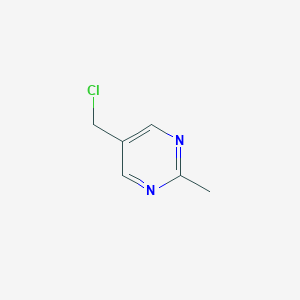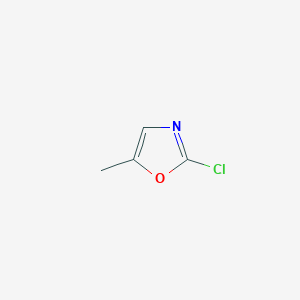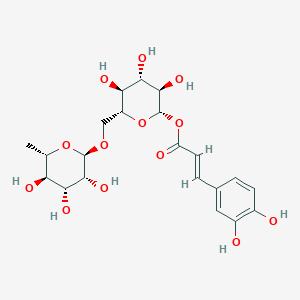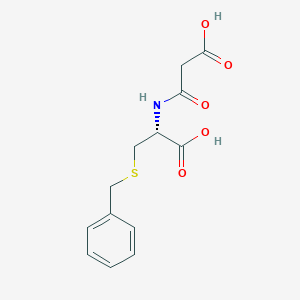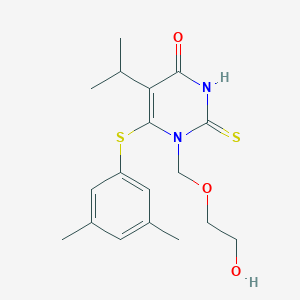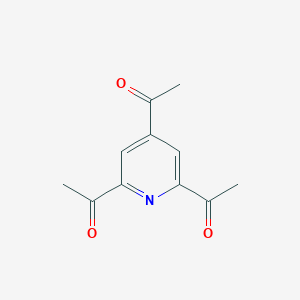
2,4,6-Triacetylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Triacetylpyridine (TAP) is a chemical compound that belongs to the family of pyridine derivatives. It has been widely studied for its potential applications in various scientific fields.
作用機序
The mechanism of action of 2,4,6-Triacetylpyridine is not fully understood. However, it is believed to act as a chelating agent, forming complexes with metal ions. 2,4,6-Triacetylpyridine has been shown to form stable complexes with a variety of metal ions, including copper, iron, and nickel. These complexes have been studied for their potential applications in catalysis and as sensors for metal ions.
Biochemical and Physiological Effects:
2,4,6-Triacetylpyridine has been shown to have a variety of biochemical and physiological effects. It has been studied for its potential applications in the treatment of cancer, Alzheimer's disease, and other neurological disorders. 2,4,6-Triacetylpyridine has also been shown to have antioxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases.
実験室実験の利点と制限
2,4,6-Triacetylpyridine has several advantages as a reagent in lab experiments. It is relatively cheap and easy to synthesize, and it can form stable complexes with a variety of metal ions. However, 2,4,6-Triacetylpyridine has some limitations as well. It is relatively insoluble in water, which can make it difficult to work with in aqueous solutions. Additionally, 2,4,6-Triacetylpyridine can be toxic in high concentrations, which can limit its use in certain applications.
将来の方向性
There are several future directions for research on 2,4,6-Triacetylpyridine. One area of interest is the development of 2,4,6-Triacetylpyridine-based sensors for metal ions. These sensors could be used in a variety of applications, including environmental monitoring and medical diagnostics. Another area of interest is the development of 2,4,6-Triacetylpyridine-based drugs for the treatment of cancer and other diseases. Finally, 2,4,6-Triacetylpyridine could be used as a building block in the synthesis of new materials for use in electronics and other applications.
Conclusion:
In conclusion, 2,4,6-Triacetylpyridine is a versatile chemical compound that has potential applications in a variety of scientific fields. Its synthesis method is relatively simple, and it can form stable complexes with a variety of metal ions. 2,4,6-Triacetylpyridine has been studied for its potential applications in coordination chemistry, organic synthesis, and molecular electronics. It has also been shown to have several biochemical and physiological effects, including antioxidant properties. While 2,4,6-Triacetylpyridine has some limitations, it has several advantages as a reagent in lab experiments. There are several future directions for research on 2,4,6-Triacetylpyridine, including the development of 2,4,6-Triacetylpyridine-based sensors and drugs and the use of 2,4,6-Triacetylpyridine as a building block in the synthesis of new materials.
合成法
2,4,6-Triacetylpyridine can be synthesized through a variety of methods, including the reaction of pyridine with acetic anhydride in the presence of a catalyst. Other methods include the reaction of pyridine with acetic acid and acetic anhydride under reflux conditions. The synthesis of 2,4,6-Triacetylpyridine is relatively simple and can be easily scaled up for industrial applications.
科学的研究の応用
2,4,6-Triacetylpyridine has been widely studied for its potential applications in various scientific fields. It has been used as a ligand in coordination chemistry, as a reagent in organic synthesis, and as a building block in the synthesis of biologically active compounds. 2,4,6-Triacetylpyridine has also been studied for its potential applications in the field of molecular electronics.
特性
CAS番号 |
132855-04-0 |
|---|---|
製品名 |
2,4,6-Triacetylpyridine |
分子式 |
C11H11NO3 |
分子量 |
205.21 g/mol |
IUPAC名 |
1-(2,6-diacetylpyridin-4-yl)ethanone |
InChI |
InChI=1S/C11H11NO3/c1-6(13)9-4-10(7(2)14)12-11(5-9)8(3)15/h4-5H,1-3H3 |
InChIキー |
FTCWYGHVMOFNFE-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=NC(=C1)C(=O)C)C(=O)C |
正規SMILES |
CC(=O)C1=CC(=NC(=C1)C(=O)C)C(=O)C |
同義語 |
2,4,6-Triacetylpyridine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






